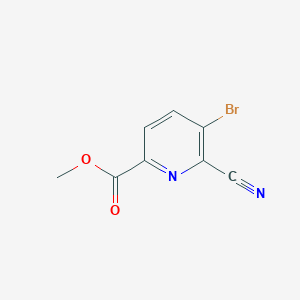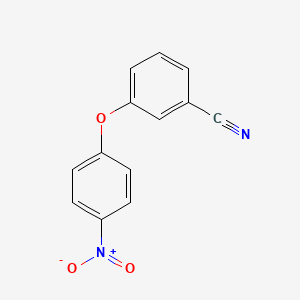
1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid, also known as nicotine , is a naturally occurring alkaloid found in tobacco leaves. It has a molecular formula of C₁₀H₁₄N₂ and a molecular weight of approximately 162.23 g/mol . Nicotine is infamous for its addictive properties and is primarily associated with tobacco smoking.
Synthesis Analysis
Nicotine can be synthesized through various methods, including extraction from tobacco leaves or chemical synthesis. The most common synthetic route involves the condensation of N-methylpyrrolidine with 3-pyridylacetaldehyde , followed by cyclization to form the pyrrolidine ring . Researchers have explored alternative synthetic pathways to improve yield and purity.
Molecular Structure Analysis
The molecular structure of nicotine consists of a pyrrolidine ring fused to a pyridine ring. The nitrogen atom in the pyrrolidine ring is methylated, resulting in the 1-methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid configuration. The stereochemistry of nicotine is (S)- . The presence of a basic nitrogen atom contributes to its alkaline properties.
Chemical Reactions Analysis
Nicotine undergoes several chemical reactions, including oxidation, reduction, and esterification. Notably, it can be oxidized to form nicotine-N-oxide . Additionally, nicotine can react with acids to produce salts, such as nicotine sulfate .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure : Research on pyrazole derivatives related to 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid includes the synthesis and characterization of these compounds. Molecular structures were studied using X-ray diffraction and compared with density-functional-theory (DFT) calculations (Shen et al., 2012).
Computational Study : Theoretical calculations, including the gauge-including atomic orbital (GIAO) method, were applied to similar compounds, providing insights into their stability and formation (Shen et al., 2012).
Chemical Synthesis and Modification
Scaffold for Synthesis : A study demonstrated the use of a related compound as a convenient scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
Synthesis of Derivatives : Research has been conducted on synthesizing various derivatives of compounds similar to 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid, showcasing the versatility of these chemical structures in creating novel compounds (Mogulaiah et al., 2018).
Antimicrobial and Antibacterial Properties
Antibacterial Properties : A series of hydrazides of a related compound were synthesized and found to possess antibacterial properties, highlighting potential applications in the development of new antibacterial agents (Kostenko et al., 2015).
Antimicrobial Activity : Further studies on derivatives of similar compounds have shown interesting antibacterial activity against specific bacterial strains, suggesting their potential use in antimicrobial therapies (Nural et al., 2018).
Applications in Organic Chemistry and Materials Science
Hydrogen Bonding Studies : Research on compounds structurally related to 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid included the study of hydrogen bonding, which is crucial for understanding their physical and chemical properties (Dobbin et al., 1993).
Crystal Structure Analysis : Investigations into the crystal structure of related compounds can provide insights into their molecular packing, hydrogen bonding, and electron interactions, which are essential for material science applications (Ramasubramanian et al., 2007).
properties
IUPAC Name |
1-methyl-2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16-10-4-8-14(16,13(17)18)7-2-5-12-6-3-9-15-11-12/h3,6,9,11H,2,4-5,7-8,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBKRQZIIZGCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CCCC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



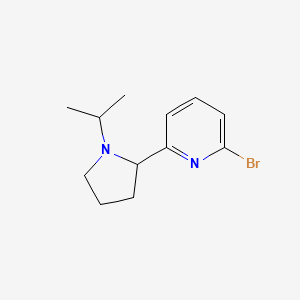
![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)
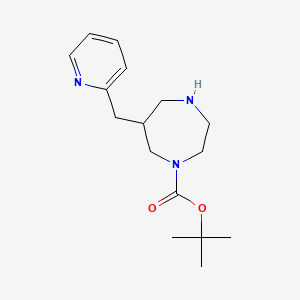
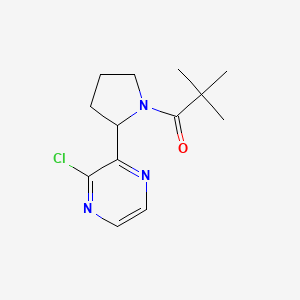


![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)

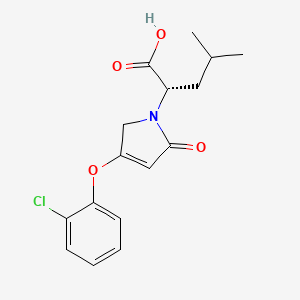
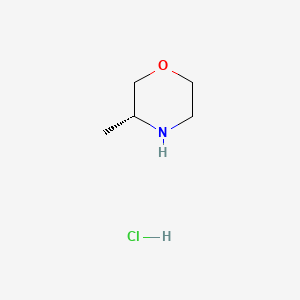
![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)
